Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. The structure of this compound includes a benzo[d]thiazole ring, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, making it a versatile scaffold in drug design .
Preparation Methods
The synthesis of Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as potassium carbonate, and organic solvents like ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets in the body. The benzo[d]thiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects . The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and exerting its biological effects .
Comparison with Similar Compounds
Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate can be compared with other benzo[d]thiazole derivatives, such as:
2-Aminobenzo[d]thiazole: Known for its antimicrobial and anticancer activities.
6-Bromo-2-phenylbenzo[d]thiazole: Exhibits significant antiviral properties.
2-(4-Methylphenyl)benzo[d]thiazole: Used in the development of anti-inflammatory drugs.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(3-phenylpropanoylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-18(23)14-9-10-15-16(12-14)25-19(20-15)21-17(22)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJSGWLLUECFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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